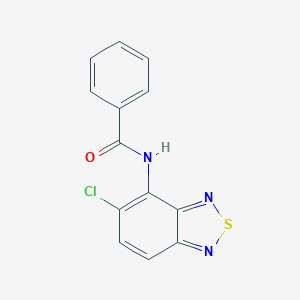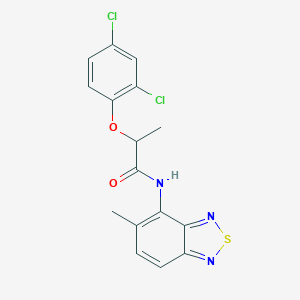
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide, also known as CBB or 5-Chloro-2-(4-chlorophenyl)benzothiazole-4-carboxamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to contribute to the development of cancer and other diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, the compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its high yield of synthesis. Additionally, the compound has been shown to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide. One area of interest is the development of novel antitumor agents based on N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential use in the treatment of inflammatory diseases. Finally, the use of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide as a fluorescent probe for the detection of environmental pollutants is an area that warrants further investigation.
Métodos De Síntesis
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide can be synthesized using various methods, including the reaction of 5-chloro-2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-chloro-2-aminobenzothiazole with 4-chlorobenzoyl isothiocyanate in the presence of a base such as pyridine. The yield of the product obtained using these methods is typically high, making them suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide has been reported to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
In material science, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide has been used as a fluorescent probe for the detection of metal ions such as copper and mercury. The compound has also been incorporated into polymer matrices to produce fluorescent sensors for the detection of environmental pollutants.
Propiedades
Nombre del producto |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide |
|---|---|
Fórmula molecular |
C13H8ClN3OS |
Peso molecular |
289.74 g/mol |
Nombre IUPAC |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-6-7-10-12(17-19-16-10)11(9)15-13(18)8-4-2-1-3-5-8/h1-7H,(H,15,18) |
Clave InChI |
DXNFAOUFNOSQCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)


![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)




![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)


